physicochemical properties of 2-Chloro-4-(methylsulfonyl)benzamide
physicochemical properties of 2-Chloro-4-(methylsulfonyl)benzamide
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(methylsulfonyl)benzamide
Introduction
2-Chloro-4-(methylsulfonyl)benzamide is an organic compound of significant interest within medicinal chemistry and pharmaceutical development. It is a substituted aromatic amide, belonging to the benzamide family of chemical substances.[1] Its strategic importance is primarily defined by its role as a key intermediate in the synthesis of Vismodegib (ERIVEDGE®), a first-in-class Hedgehog (Hh) signaling pathway inhibitor approved for the treatment of advanced basal cell carcinoma.[1][2] The specific arrangement of a chloro substituent, a methylsulfonyl group, and a carboxamide on the benzene ring confers the unique chemical reactivity and biological activity profile necessary for its function as a critical building block for this targeted therapy.[1]
This guide provides a comprehensive overview of the core , offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its chemical identity, structural characteristics, known physical properties, and the analytical methodologies required for its characterization, grounding all information in authoritative references.
Chemical Identity and Structure
The molecular identity of a compound is its fundamental fingerprint, governing its reactivity, interactions, and analytical signatures. 2-Chloro-4-(methylsulfonyl)benzamide is systematically named based on the IUPAC convention, reflecting the presence of a chlorine atom at the second position (ortho to the amide) and a methylsulfonyl group at the fourth position (para to the amide) of the benzamide backbone.[1]
| Identifier | Value |
| IUPAC Name | 2-chloro-4-(methylsulfonyl)benzamide[1] |
| Synonyms | 2-chloro-4-methylsulfonylbenzamide, Benzamide, 2-chloro-4-(methylsulfonyl)-[1] |
| CAS Number | 869586-85-6[1] |
| Molecular Formula | C₈H₈ClNO₃S[1] |
| Molecular Weight | 233.67 g/mol [1] |
| Monoisotopic Mass | 232.991342 u[1] |
The spatial arrangement of these functional groups is critical to its utility. The electron-withdrawing nature of both the chloro and methylsulfonyl groups influences the electron density of the aromatic ring and the reactivity of the amide moiety.
Caption: Chemical structure of 2-Chloro-4-(methylsulfonyl)benzamide.
Physicochemical Properties
A compound's physical properties, such as its melting point, boiling point, and solubility, are critical determinants of its behavior in experimental and manufacturing settings, influencing reaction conditions, purification strategies, and formulation development. While specific experimental data for 2-Chloro-4-(methylsulfonyl)benzamide is not widely published, we can infer its likely characteristics and present data for its immediate precursor, 2-Chloro-4-(methylsulfonyl)benzoic acid, for context.
| Property | Value | Note |
| Physical State | Solid, Powder | Inferred from precursor and related compounds.[3][4] |
| Melting Point | 193 - 198 °C | Data for the precursor, 2-Chloro-4-(methylsulfonyl)benzoic acid.[3][5] |
| Boiling Point | ~315 °C | Data for the precursor, 2-Chloro-4-(methylsulfonyl)benzoic acid.[3] |
| Water Solubility | 3.267 g/L at 23 °C | Data for the precursor, 2-Chloro-4-(methylsulfonyl)benzoic acid.[3] |
| Solubility Profile | Enhanced solubility in polar solvents | The methylsulfonyl group generally increases polarity and solubility in polar media compared to less polar substituents.[1] |
| Log P (Octanol-Water) | -0.4 | Data for the precursor, 2-Chloro-4-(methylsulfonyl)benzoic acid.[3] |
The high melting point of the precursor suggests strong intermolecular forces in the solid state, likely involving hydrogen bonding from the carboxylic acid and strong dipole-dipole interactions from the sulfonyl group. While the amide in the target compound also participates in hydrogen bonding, the difference in crystal packing would result in a different, though likely still high, melting point. The negative Log P of the precursor indicates its hydrophilic nature, a characteristic partially imparted by the polar sulfonyl and carboxylic acid groups.
Synthesis and Application in Drug Discovery
The primary utility of 2-Chloro-4-(methylsulfonyl)benzamide is as a penultimate intermediate in the synthesis of Vismodegib. The manufacturing process typically involves the amidation of its corresponding benzoic acid precursor.
Caption: Role of the target compound in the synthesis and application of Vismodegib.
The synthesis of Vismodegib from 2-chloro-4-(methylsulfonyl)benzoic acid and 4-chloro-3-(pyridin-2-yl)benzenamine proceeds via an amide bond formation, a cornerstone reaction in pharmaceutical chemistry.[2] This reaction creates the core benzamide structure of the final drug molecule. The biological activity of Vismodegib stems from its ability to inhibit the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, which is aberrantly activated in certain cancers.[1]
Analytical Characterization Workflow
Confirming the identity and purity of 2-Chloro-4-(methylsulfonyl)benzamide is paramount. A multi-technique approach is standard practice, ensuring an unambiguous structural assignment and quantification of impurities.
Caption: Standard analytical workflow for compound characterization.
Exemplar Experimental Protocols
The following protocols describe the standard, self-validating systems used to confirm the structure and purity of a synthesized batch of 2-Chloro-4-(methylsulfonyl)benzamide.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the precise atomic connectivity and confirm the carbon-hydrogen framework.
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Methodology:
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Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can resolve the N-H protons, which may exchange too rapidly in other solvents.
-
Acquire a ¹H NMR spectrum. Expected signals would include:
-
Aromatic protons (Ar-H) in the ~7.5-8.5 ppm region. The specific substitution pattern will create a distinct splitting pattern.
-
Amide protons (-CONH₂) appearing as a broad singlet, typically downfield (~7-9 ppm in DMSO-d₆).
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Methyl protons (-SO₂CH₃) as a sharp singlet around ~3.3 ppm.
-
-
Acquire a ¹³C NMR spectrum. This provides information on the carbon environment. Expected signals include aromatic carbons, the carbonyl carbon (C=O) of the amide (~165-170 ppm), and the methyl carbon (~40-45 ppm).
-
(Optional) Conduct 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign all proton and carbon signals and confirm connectivity, especially for the substituted aromatic ring.
-
-
Trustworthiness: The unique chemical shifts and coupling constants of the protons provide a high-fidelity fingerprint of the molecule. Correlation experiments (2D NMR) validate the assignments by showing direct and long-range H-C bonds, leaving no ambiguity.
B. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental composition.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument, using electrospray ionization (ESI).
-
Analyze the resulting spectrum for the protonated molecule [M+H]⁺. For C₈H₈ClNO₃S, the expected exact mass would be approximately 234.00, confirming the elemental formula.
-
The isotopic pattern, particularly the signature of the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio), provides further validation of the elemental composition.
-
-
Trustworthiness: HRMS provides mass accuracy to within a few parts per million (ppm), which is highly specific to a single elemental formula. The isotopic pattern serves as a secondary, independent confirmation of the elements present.
C. Infrared (IR) Spectroscopy
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Objective: To identify the key functional groups present in the molecule.
-
Methodology:
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum.
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Analyze the spectrum for characteristic absorption bands:
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N-H stretches of the primary amide at ~3400 and ~3200 cm⁻¹.
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C=O stretch (Amide I band) at ~1650-1680 cm⁻¹.
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S=O stretches of the sulfonyl group (asymmetric and symmetric) at ~1350 and ~1150 cm⁻¹.
-
-
-
Trustworthiness: The presence and position of these specific vibrational bands are highly characteristic of the functional groups, confirming the chemical class of the compound.
Safety and Handling
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[3]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[3]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Given the structural similarity, it is prudent to assume that 2-Chloro-4-(methylsulfonyl)benzamide presents similar hazards and should be handled with the same level of care.
Conclusion
2-Chloro-4-(methylsulfonyl)benzamide is more than a simple organic molecule; it is a purpose-built chemical entity whose value is intrinsically linked to its role in modern targeted cancer therapy. Its physicochemical properties are a direct consequence of its unique substitution pattern, which is optimized for its function as a key intermediate in the synthesis of Vismodegib. A thorough understanding of its chemical identity, physical characteristics, and the analytical methods required for its verification is essential for any scientist working in its synthetic pathway or related drug discovery efforts. The application of robust, multi-technique analytical workflows is critical to ensuring the quality and integrity of this vital pharmaceutical building block.
References
- CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Google Patents.
-
2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863. PubChem. Available at: [Link]
-
Rodrigues, V. Z., et al. (2011). 2-Chloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2940. Available at: [Link]
- CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. Google Patents.
-
Gowda, B. T., et al. (2010). 2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1466. Available at: [Link]
-
2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid. AERU. Available at: [Link]
- US9278932B1 - Process for preparation of 2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms. Google Patents.
Sources
- 1. 2-Chloro-4-(methylsulfonyl)benzamide | 869586-85-6 | Benchchem [benchchem.com]
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